Silane, triethyl(2-phenylethoxy)- Silane, triethyl(2-phenylethoxy)-
Brand Name: Vulcanchem
CAS No.: 14629-62-0
VCID: VC20963337
InChI: InChI=1S/C14H24OSi/c1-4-16(5-2,6-3)15-13-12-14-10-8-7-9-11-14/h7-11H,4-6,12-13H2,1-3H3
SMILES: CC[Si](CC)(CC)OCCC1=CC=CC=C1
Molecular Formula: C14H24OSi
Molecular Weight: 236.42 g/mol

Silane, triethyl(2-phenylethoxy)-

CAS No.: 14629-62-0

Cat. No.: VC20963337

Molecular Formula: C14H24OSi

Molecular Weight: 236.42 g/mol

* For research use only. Not for human or veterinary use.

Silane, triethyl(2-phenylethoxy)- - 14629-62-0

Specification

CAS No. 14629-62-0
Molecular Formula C14H24OSi
Molecular Weight 236.42 g/mol
IUPAC Name triethyl(2-phenylethoxy)silane
Standard InChI InChI=1S/C14H24OSi/c1-4-16(5-2,6-3)15-13-12-14-10-8-7-9-11-14/h7-11H,4-6,12-13H2,1-3H3
Standard InChI Key AAPVZORGFHHGSB-UHFFFAOYSA-N
SMILES CC[Si](CC)(CC)OCCC1=CC=CC=C1
Canonical SMILES CC[Si](CC)(CC)OCCC1=CC=CC=C1

Introduction

Physical and Chemical Properties

Silane, triethyl(2-phenylethoxy)- is an organosilicon compound with significant applications in chemical research and industrial processes. The compound features a silicon atom at its core, with three ethyl groups and one 2-phenylethoxy group attached, creating a distinctive molecular architecture with specific chemical behavior.

Basic Properties

The fundamental physical and chemical properties of silane, triethyl(2-phenylethoxy)- are summarized in Table 1.

PropertyValueUnit
CAS Number14629-62-0-
Molecular FormulaC₁₄H₂₄OSi-
Molecular Weight236.42g/mol
IUPAC Nametriethyl(2-phenylethoxy)silane-
PubChem Compound ID610043-
Creation Date2005-03-27-
Last Modified2025-04-05-
Table 1: Basic physical and chemical properties of silane, triethyl(2-phenylethoxy)-

Chemical Identifiers

For precise identification in chemical databases and literature, various standardized chemical identifiers are employed, as presented in Table 2.

Identifier TypeValue
InChIInChI=1S/C14H24OSi/c1-4-16(5-2,6-3)15-13-12-14-10-8-7-9-11-14/h7-11H,4-6,12-13H2,1-3H3
InChIKeyAAPVZORGFHHGSB-UHFFFAOYSA-N
Canonical SMILESCCSi(CC)OCCC1=CC=CC=C1
Table 2: Chemical identifiers for silane, triethyl(2-phenylethoxy)-

Structural Characteristics

Molecular Structure

The molecular structure of silane, triethyl(2-phenylethoxy)- consists of a central silicon atom with tetrahedral geometry. Three ethyl groups (CH₃CH₂-) are directly bonded to the silicon atom, while the fourth position is occupied by a 2-phenylethoxy group (-OCH₂CH₂C₆H₅). This arrangement creates a molecule with distinct functional regions that contribute to its chemical reactivity and applications .

Structural Features

The 2-phenylethoxy group introduces an aromatic component to the molecule, which contributes to its physical properties and reactivity patterns. The oxygen atom connecting the silicon to the phenylethyl group creates a Si-O-C linkage that is significant for the compound's chemical behavior, particularly in surface modification applications and organic synthesis reactions.

Synthesis Methods

Related Synthetic Chemistry

Insights into the synthesis of silane, triethyl(2-phenylethoxy)- can be drawn from related chemistry. For example, hydrosilylation reactions using triethylsilane have been studied with phenylacetylene. These reactions typically employ transition metal catalysts such as platinum, rhodium, or ruthenium compounds to facilitate the silicon-carbon bond formation .
Research on platinum catalysts of different sizes (1.6 nm, 5.0 nm, and 7.0 nm) has demonstrated varying activity and selectivity in hydrosilylation reactions involving triethylsilane and phenylacetylene. The 7.0 nm Pt/SBA-15 catalyst showed turnover frequency (TOF) approximately 2 times higher than 5.0 nm Pt/SBA-15 and 10 times higher than 1.6 nm Pt/SBA-15 catalyst .

Applications

Materials Science Applications

Silane, triethyl(2-phenylethoxy)- and related organosilicon compounds are valuable in materials science applications due to their ability to form strong bonds with various substrates. The compound's structure makes it particularly useful in:

  • Surface modification of materials, especially silica-based substrates

  • Adhesion promotion between organic and inorganic interfaces

  • Creation of hydrophobic coatings

  • Development of specialized polymer materials

Organic Synthesis Applications

In organic synthesis, silane, triethyl(2-phenylethoxy)- can serve multiple functions:

  • As a protecting group for alcohols

  • As a reagent in carbon-carbon bond formation reactions

  • As an intermediate in the synthesis of more complex silicon-containing compounds

  • As a precursor for silatranes and other silicon-based structures

Research Findings

Phytochemical Analysis

Interestingly, silane, triethyl(2-phenylethoxy)- has been detected in the methanol extract of Urtica dioica (stinging nettle) leaves through GC-MS analysis. This finding was reported in pharmacognosy research examining the phytochemical composition of this medicinal plant. The compound was identified with a retention time of 4.975 minutes in the chromatographic analysis .

Catalytic Studies

Comparison with Related Compounds

Structural Analogs

Several structural analogs of silane, triethyl(2-phenylethoxy)- exist with varying substituents around the silicon atom. Table 3 presents a comparison of these related compounds:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
Silane, triethyl(2-phenylethoxy)-14629-62-0C₁₄H₂₄OSi236.42Reference compound
Silane, trimethyl(2-phenylethoxy)-14629-58-4C₁₁H₁₈OSi194.34Methyl groups instead of ethyl groups
Triethoxy(2-phenylethyl)silane13340-46-0C₁₄H₂₄O₃Si268.42Three ethoxy groups instead of ethyl groups
Triethyl(2-phenylethenyl)silane21209-32-5C₁₄H₂₂Si218.41Contains a double bond; lacks oxygen
Trimethoxy(2-phenylethyl)silane49539-88-0C₁₁H₁₈O₃Si226.34Direct Si-C bond to phenylethyl; three methoxy groups
Table 3: Comparison of silane, triethyl(2-phenylethoxy)- with related structural analogs

Chemical Reactivity Comparison

The reactivity of silane, triethyl(2-phenylethoxy)- differs from its structural analogs primarily due to the nature of the substituents around the silicon atom. Key differences include:

  • The Si-O bond in silane, triethyl(2-phenylethoxy)- makes it susceptible to hydrolysis under acidic or basic conditions, unlike compounds with direct Si-C bonds.

  • Compounds with methoxy or ethoxy groups (such as trimethoxy(2-phenylethyl)silane or triethoxy(2-phenylethyl)silane) are more reactive toward surface hydroxyl groups, making them more suitable for silanization reactions .

  • The presence of the bulky ethyl groups in silane, triethyl(2-phenylethoxy)- provides steric hindrance that can affect reactivity, particularly in crowded molecular environments.

Analytical Detection Methods

Chromatographic Analysis

Gas chromatography-mass spectrometry (GC-MS) has been successfully employed to detect and identify silane, triethyl(2-phenylethoxy)- in complex mixtures, as demonstrated in the phytochemical analysis of Urtica dioica leaves. The compound exhibits characteristic mass fragmentation patterns that enable its identification .

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides valuable structural information for silane, triethyl(2-phenylethoxy)- and related compounds. The chemical shifts of the ethyl groups attached to silicon, as well as the aromatic protons of the phenyl ring, offer distinctive spectral patterns for identification .

Future Research Directions

Synthetic Methodology Advancement

Advancements in catalytic methods, particularly using size-controlled platinum nanoparticles, suggest potential improvements in the synthesis and derivative production of silane, triethyl(2-phenylethoxy)-. Recent work on solvent-free and efficient synthesis of related silicon compounds indicates promising directions for more sustainable production methods .

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